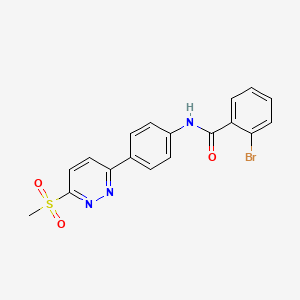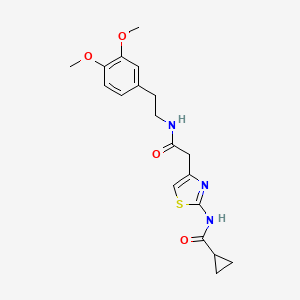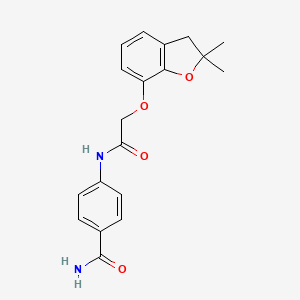![molecular formula C28H22N2O4 B11280259 N-[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(phenoxymethyl)benzamide](/img/structure/B11280259.png)
N-[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(phenoxymethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(phenoxymethyl)benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(phenoxymethyl)benzamide typically involves the condensation of 2-aminophenol with various aldehydes or ketones under specific reaction conditions. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as a nanocatalyst, metal catalyst, or ionic liquid catalyst . The reaction is usually carried out under reflux conditions in a suitable solvent, such as water or ethanol, to yield the desired benzoxazole derivative.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(phenoxymethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
N-[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(phenoxymethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(phenoxymethyl)benzamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-carbomethoxy-2-(2’-hydroxyphenyl)benzoxazole: Similar in structure and exhibits comparable biological activities.
Bis(benzoxazole) natural product (UK-1): Known for its anticancer properties.
Uniqueness
N-[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(phenoxymethyl)benzamide is unique due to its specific substitution pattern and the presence of both hydroxyl and phenoxymethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C28H22N2O4 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(phenoxymethyl)benzamide |
InChI |
InChI=1S/C28H22N2O4/c1-18-7-13-24-26(15-18)34-28(30-24)23-16-21(12-14-25(23)31)29-27(32)20-10-8-19(9-11-20)17-33-22-5-3-2-4-6-22/h2-16,31H,17H2,1H3,(H,29,32) |
InChI Key |
RMLPDRYNIZGMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)COC5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-({[3-cyclopentyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11280176.png)

![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B11280187.png)

![2-(4-{4-[(4-fluorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B11280211.png)



![6-(4-benzylpiperidin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11280237.png)
![6-(sec-butylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11280241.png)

![methyl {1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetate](/img/structure/B11280254.png)


